Molecular Weight and Lipophilicity Differentiation
The 7-methyl substitution on the tetrahydroacridine ring system differentiates 7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid from the unsubstituted parent compound 1,2,3,4-tetrahydroacridine-9-carboxylic acid. The target compound has a molecular weight of 241.29 g/mol (C₁₅H₁₅NO₂), representing a +14 Da mass increase relative to the unsubstituted analog (MW ~227.26 g/mol, C₁₄H₁₃NO₂). Additionally, the 7-methyl substitution contributes to a calculated logP of 4.254 [1], an increase relative to the predicted logP of the unsubstituted analog, consistent with established quantitative structure-property relationship principles for aromatic methyl substitution.
Comparator: MW ~227.26, logP ~3.6–3.8
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 241.29 g/mol; Calculated logP = 4.254 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid: MW ~227.26 g/mol; Predicted logP ~3.6-3.8 (estimated from unsubstituted acridine carboxylic acid analogs) |
| Quantified Difference | Mass difference: +14 Da (one methyl group); logP increase: estimated +0.4 to +0.6 log units |
| Conditions | Calculated physicochemical properties derived from molecular structure |
Why This Matters
The distinct molecular weight and logP values directly affect LC-MS detection parameters (m/z 242.1 [M+H]⁺ for target vs. m/z 228.1 for unsubstituted) and reverse-phase chromatographic retention, enabling unambiguous analytical differentiation and informing solvent selection for synthetic or biological applications.
- [1] ChemBase. 7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS 345621-27-4) Compound Record. MDL MFCD00681031. Molecular Formula: C₁₅H₁₅NO₂. Molecular Weight: 241.29. Calculated logP: 4.254. View Source
